2,5-Dibromo-DL-phenylalanine

説明

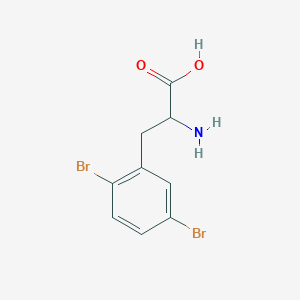

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(2,5-dibromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPQUKKGXNVOIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(C(=O)O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Resolution of 2,5 Dibromo Dl Phenylalanine Enantiomers

Principles of Racemic Resolution for Amino Acids

The synthesis of chiral molecules like 2,5-Dibromo-DL-phenylalanine from achiral starting materials typically yields a racemic mixture, which is a 50:50 mixture of the two enantiomers (D and L forms). libretexts.orglibretexts.orgut.ac.ir Since enantiomers possess identical physical properties such as melting point, boiling point, and solubility, their separation, a process known as resolution, cannot be achieved by simple physical methods. libretexts.orglibretexts.org The fundamental principle of racemic resolution lies in converting the pair of enantiomers into a pair of diastereomers. libretexts.orglibretexts.orglibretexts.org

Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional techniques like fractional crystallization or chromatography. libretexts.orglibretexts.orgspcmc.ac.in This conversion is achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent. libretexts.orglibretexts.org For a racemic amino acid, which is amphoteric (containing both an acidic carboxyl group and a basic amino group), the resolving agent can be either a chiral base or a chiral acid. libretexts.orglibretexts.org

The reaction between the racemic acid (let's denote it as (±)-A) and a chiral base (e.g., (-)-B) results in two diastereomeric salts: (+)-A·(-)-B and (-)-A·(-)-B. spcmc.ac.in These salts can then be separated based on differences in their solubility. spcmc.ac.inlibretexts.org After separation, the individual diastereomeric salts are treated with an acid to break the salt linkage, regenerating the pure enantiomer of the amino acid and recovering the resolving agent. libretexts.orglibretexts.org This principle is the cornerstone of many chemical resolution strategies. numberanalytics.com

Chemical Resolution Methods

Chemical resolution methods leverage the formation of diastereomers with distinct physical properties to enable separation. These techniques are widely applied to the resolution of racemic amino acids and their derivatives.

Diastereomeric Salt Formation and Fractional Crystallization

This classical method is a primary technique for resolving racemic amino acids like this compound. libretexts.orglibretexts.orglibretexts.org The process involves reacting the racemic amino acid with an enantiomerically pure resolving agent to form diastereomeric salts, which are then separated by fractional crystallization due to their differing solubilities in a given solvent. libretexts.orglibretexts.orgunchainedlabs.com

For the resolution of a racemic carboxylic acid such as N-acetyl-2,5-Dibromo-DL-phenylalanine, common resolving agents include naturally occurring, optically active alkaloids like brucine, strychnine, quinidine, and ephedrine. libretexts.orgspcmc.ac.inlibretexts.org The choice of resolving agent and solvent is critical and often determined empirically to achieve the greatest difference in solubility between the two diastereomeric salts. libretexts.orgspcmc.ac.in

Process Overview:

Protection: The amino group of this compound is typically protected (e.g., by acylation to form N-acetyl-2,5-Dibromo-DL-phenylalanine) to prevent it from interfering with the salt formation at the carboxyl group. libretexts.org

Salt Formation: The protected racemic acid is dissolved in a suitable solvent and treated with one equivalent of a chiral base (e.g., (R)-1-phenylethylamine). libretexts.org This forms a mixture of two diastereomeric salts.

Fractional Crystallization: The solution is concentrated or cooled, causing the less soluble diastereomeric salt to crystallize out first. libretexts.org This process may need to be repeated multiple times to achieve high diastereomeric purity. libretexts.orglibretexts.org

Liberation of Enantiomer: The purified diastereomeric salt is treated with a strong acid (like HCl) to break the ionic bond, yielding the optically pure N-acetyl-2,5-dibromo-L-phenylalanine (for example) and the hydrochloride salt of the resolving agent. libretexts.orglibretexts.org

Deprotection: The protecting group is removed to yield the pure L-enantiomer of 2,5-Dibromo-phenylalanine.

The other enantiomer can be recovered from the mother liquor, which is enriched in the more soluble diastereomer. libretexts.orgresearchgate.net

Table 1: Common Resolving Agents for Racemic Acids

| Resolving Agent | Type | Source |

|---|---|---|

| Brucine | Chiral Base (Alkaloid) | Natural |

| Strychnine | Chiral Base (Alkaloid) | Natural |

| Quinidine | Chiral Base (Alkaloid) | Natural |

| (+)-Tartaric Acid | Chiral Acid | Natural |

Enantioselective Liquid-Liquid Extraction (ELLE)

Enantioselective liquid-liquid extraction (ELLE) is a separation technique that utilizes the differential partitioning of enantiomers between two immiscible liquid phases. rsc.orgrug.nl This separation is driven by the formation of diastereomeric complexes between the enantiomers and a chiral selector (or host) that is preferentially soluble in one of the phases (typically the organic phase). rsc.orgrug.nl

For the resolution of this compound, the process would involve an aqueous phase containing the racemic amino acid and an immiscible organic phase containing a chiral selector. rug.nl The selector forms transient, non-covalent diastereomeric complexes with the enantiomers at the liquid-liquid interface. Due to differing stabilities, one complex is preferentially extracted into the organic phase. numberanalytics.com

The effectiveness of ELLE depends on several factors, including the choice of organic solvent, the structure and concentration of the chiral selector, and the pH of the aqueous phase. rug.nlnih.govnih.gov Chiral selectors can include chiral crown ethers, tartaric acid derivatives, or, more recently, chiral ionic liquids. nih.govnih.gov For amino acids, ELLE often requires derivatization of the amino group to facilitate the extraction process. rsc.org After extraction, the enriched enantiomer can be recovered from the organic phase, and the chiral selector can be recycled. rug.nl

Enzymatic Resolution Techniques

Enzymatic methods for resolution are highly valued for their exceptional stereospecificity, mild reaction conditions, and environmental compatibility compared to chemical methods. nih.gov These techniques utilize enzymes that selectively catalyze a reaction on only one enantiomer of a racemic mixture.

Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution (EKR) is a widely used method where an enzyme acts on a racemic substrate but transforms only one of the enantiomers into a product. nih.govmdpi.com This leaves the other enantiomer unreacted. Because the product has different chemical properties from the unreacted substrate, they can be easily separated.

For this compound, a common EKR strategy involves the use of an acylase or a protease. nih.govacs.org The process typically starts with the N-acylated racemic amino acid (e.g., N-acetyl-2,5-Dibromo-DL-phenylalanine).

Acylase-based Resolution:

The racemic N-acetyl-2,5-dibromo-phenylalanine is incubated with an L-aminoacylase enzyme.

The enzyme specifically hydrolyzes the acetyl group from the L-enantiomer, yielding the free L-2,5-dibromophenylalanine. libretexts.org

The D-enantiomer remains as N-acetyl-2,5-dibromo-D-phenylalanine. libretexts.org

The resulting mixture contains the free L-amino acid and the acetylated D-amino acid. These can be separated based on their different solubility properties, for instance, by adjusting the pH.

Proteases like Alcalase or subtilisin can be used for the stereoselective hydrolysis of amino acid esters. nih.govacs.org In this case, racemic this compound methyl ester would be the substrate. The enzyme would hydrolyze the L-ester to the L-acid, leaving the D-ester unreacted. acs.org The resulting acid and ester are then easily separated. A key advantage of EKR is the high enantiomeric excess (>99%) that can often be achieved. acs.org

Immobilized Enzyme Systems (e.g., Phenylalanine Ammonia-Lyase)

Immobilizing enzymes on solid supports offers significant advantages for industrial applications, including enhanced stability, easier separation of the enzyme from the reaction mixture, and the potential for continuous operation and enzyme reuse. nih.govnih.govmdpi.com

Phenylalanine ammonia-lyase (PAL) is an enzyme that catalyzes the stereoselective, reversible deamination of L-phenylalanine (B559525) to trans-cinnamic acid and ammonia (B1221849). plos.orgresearchgate.net It does not react with D-phenylalanine. This high stereoselectivity makes PAL an excellent candidate for the kinetic resolution of racemic phenylalanine and its analogs. plos.orgrsc.org

For the resolution of this compound, an immobilized PAL system could be used in a packed-bed reactor. nih.govplos.org

A solution of racemic this compound is passed through a column containing PAL immobilized on a support matrix (e.g., silica, agarose). nih.govnih.gov

As the solution flows through, the immobilized PAL selectively converts L-2,5-dibromophenylalanine into 2,5-dibromo-trans-cinnamic acid. plos.org

The D-2,5-dibromophenylalanine enantiomer passes through the reactor unreacted. plos.org

The effluent from the reactor contains D-2,5-dibromophenylalanine and the cinnamic acid derivative. These can be readily separated due to their different chemical natures (e.g., by adjusting pH to precipitate the acid). plos.org

This method allows for the efficient production of optically pure D-amino acids. nih.govplos.org Research has demonstrated high conversion rates (up to 99%) and excellent optical purity (>99% ee) for the production of D-phenylalanine using immobilized PAL from Rhodotorula glutinis. nih.govplos.org

Table 2: Comparison of Resolution Techniques for this compound

| Technique | Principle | Common Reagents/Enzymes | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation and separation of salts with different solubilities. spcmc.ac.in | Chiral bases (brucine, quinidine), chiral acids (tartaric acid). libretexts.org | Scalable, well-established. unchainedlabs.com | Often requires multiple recrystallizations, can be tedious, generates waste. libretexts.orglibretexts.org |

| Enantioselective Liquid-Liquid Extraction (ELLE) | Differential partitioning between immiscible phases. rsc.org | Chiral selectors (crown ethers, ionic liquids). nih.govnih.gov | Can be operated continuously, potentially lower energy consumption. rug.nl | May require substrate derivatization, selector can be expensive. rsc.org |

| Enzymatic Kinetic Resolution (EKR) | Enzyme-catalyzed transformation of one enantiomer. nih.gov | Acylases, proteases (Alcalase), lipases. nih.govacs.org | High selectivity, mild conditions, environmentally friendly. mdpi.comacs.org | Theoretical maximum yield is 50% for the unreacted enantiomer. acs.org |

| Immobilized Phenylalanine Ammonia-Lyase (PAL) | Selective deamination of the L-enantiomer by a fixed enzyme. plos.org | Phenylalanine Ammonia-Lyase. researchgate.net | Enzyme reusability, continuous processing, high product purity. nih.govnih.gov | Enzyme may have limited stability and substrate scope. oup.com |

Analytical Methodologies for Enantiomeric Purity Assessment

The accurate determination of the enantiomeric composition of this compound is crucial. To this end, several sophisticated analytical techniques are utilized, each offering unique advantages in the separation and quantification of its enantiomers.

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone technique for the enantioseparation of amino acids and their derivatives, including halogenated phenylalanines. csfarmacie.cz The principle lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, their separation. nih.gov

Several types of CSPs have proven effective for the chiral resolution of amino acids. These include crown ether-based CSPs, which are particularly useful for separating underivatized amino acids. nih.govmdpi.com For instance, a CSP based on (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid has been successfully used for the direct resolution of dipeptide and tripeptide enantiomers. nih.gov The mobile phase composition, including the type and concentration of acid and organic modifiers like methanol (B129727), is optimized to achieve the best retention time and resolution. csfarmacie.cznih.gov Generally, for crown ether-based CSPs, the D-enantiomer elutes before the L-enantiomer. mdpi.com

Another class of CSPs effective for amino acid derivatives are the Pirkle-type or "brush-type" phases. phenomenex.com These CSPs, such as those based on (S)-tert-leucine and 3,5-dinitroaniline, are recommended for the separation of carboxylic acids and amino acid derivatives. phenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes through various interactions like hydrogen bonding, π-π interactions, and steric hindrance.

The choice of mobile phase is critical in chiral HPLC. For crown ether-based columns, aqueous mobile phases containing perchloric acid or sulfuric acid are common. csfarmacie.czd-nb.info The addition of organic modifiers like methanol helps in optimizing the resolution of more hydrophobic compounds. csfarmacie.cz In some cases, complex mobile phases, such as a quaternary mixture of ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, isopentyl alcohol, and isopropyl alcohol with a copper (II)-L-histidine complex, have been developed for the rapid and selective separation of phenylalanine enantiomers. researchgate.net

The following table summarizes typical parameters used in the HPLC separation of phenylalanine enantiomers, which can be adapted for this compound.

| Parameter | Typical Value/Condition | Source |

| Chiral Stationary Phase | CROWNPAK CR+ | d-nb.info |

| Mobile Phase | Perchloric acid aqueous solution (pH 1.55) | d-nb.info |

| Flow Rate | 0.8 mL/min | d-nb.info |

| Detection Wavelength | 200 nm | d-nb.info |

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers, being mirror images, produce CD spectra that are equal in magnitude but opposite in sign. chiralabsxl.comresearchgate.net This characteristic makes CD spectroscopy an invaluable tool for determining the stereochemistry and quantifying the enantiomeric excess of chiral compounds like this compound. chiralabsxl.com

The CD spectrum of an enantiomerically pure sample will show distinct positive and/or negative peaks at specific wavelengths. chiralabsxl.com For instance, the CD spectra of L-phenylalanine and D-phenylalanine are mirror images of each other. researchgate.net A racemic mixture, containing equal amounts of both enantiomers, will exhibit no CD signal as the signals from the two enantiomers cancel each other out. researchgate.net

CD spectroscopy can be used in conjunction with HPLC (HPLC-CD) to provide a potential primary method for the quantification of enantiomers. d-nb.info In this setup, the CD detector measures the signal of the eluting enantiomers, allowing for their quantification. d-nb.info The technique can be highly sensitive, with limits of detection (LOD) and quantification (LOQ) in the microgram per gram range for phenylalanine. d-nb.info

The application of CD spectroscopy for the stereochemical assignment of a novel compound often involves comparing its spectrum to that of known compounds with similar structures. chiralabsxl.com For molecules with multiple chromophores, exciton (B1674681) coupling theory can be applied to the CD spectrum to determine the absolute stereochemistry. chiralabsxl.com Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also provide detailed structural information, as demonstrated in studies of diketopiperazine peptides of phenylalanine. nih.gov

The table below illustrates the characteristic CD spectral data for phenylalanine enantiomers, which would be analogous for its dibrominated derivative.

| Enantiomer | Wavelength of Maximum Signal Intensity | Sign of CD Signal | Source |

| L-phenylalanine | 216.5 nm | Positive | d-nb.info |

| D-phenylalanine | 216.5 nm | Negative | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful tool for the structural elucidation and stereochemical analysis of chiral molecules. wdh.ac.idd-nb.info While standard NMR spectra of enantiomers in an achiral solvent are identical, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to distinguishable signals for the enantiomers. acs.org

This differentiation allows for the determination of enantiomeric purity. acs.org The chemical shifts in an NMR spectrum are highly sensitive to the local chemical environment of a nucleus. d-nb.info For amino acids, factors such as pH and intermolecular hydrogen bonding can influence the chemical shifts. d-nb.info

For the stereochemical analysis of compounds like this compound, ¹H NMR is commonly employed. The proton signals of the enantiomers, which are otherwise indistinguishable, can be resolved by adding a chiral auxiliary. This results in the formation of diastereomeric complexes with distinct NMR spectra, allowing for the integration of the corresponding signals to determine the enantiomeric ratio.

The following table outlines the expected ¹H NMR data for the parent compound, phenylalanine, which serves as a basis for interpreting the spectrum of its dibrominated analog.

| Proton | Typical Chemical Shift (ppm) in D₂O | Source |

| Aromatic Protons | 7.30 - 7.45 | hmdb.ca |

| Alpha-Proton | ~3.98 | hmdb.ca |

| Beta-Protons | ~3.15, ~3.30 | hmdb.ca |

Chemical Reactivity and Derivatization Strategies of 2,5 Dibromo Dl Phenylalanine

Reactions at the Amino and Carboxyl Functionalities

The amino and carboxyl groups of 2,5-Dibromo-DL-phenylalanine undergo reactions characteristic of all amino acids, including protection, esterification, amidation, and peptide bond formation. These transformations are fundamental for its incorporation into larger molecules like peptides and for the synthesis of complex derivatives. pdx.edu

N-Protection and Deprotection Strategies

To prevent unwanted side reactions at the amino group during subsequent synthetic steps, such as peptide coupling, it is essential to install a temporary protecting group. pdx.edu The selection of the protecting group is crucial and depends on the reaction conditions of the subsequent steps and the desired final product.

Commonly used N-protecting groups for phenylalanine and its derivatives include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc). researchgate.netbeilstein-journals.org The Boc group is typically introduced using Di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic and nucleophilic conditions but can be removed with strong acids like trifluoroacetic acid (TFA). beilstein-journals.org The Fmoc group, introduced using Fmoc-chloride or Fmoc-succinimide, is stable to acidic conditions but is readily cleaved by bases, such as piperidine. nih.gov This orthogonal stability allows for selective deprotection strategies in complex syntheses. researchgate.net

Table 1: Common N-Protecting Groups for Phenylalanine Derivatives

| Protecting Group | Abbreviation | Reagent for Introduction | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acidic (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) |

Esterification and Amidation Reactions

The carboxyl group of this compound can be readily converted into esters or amides. Esterification is often performed to protect the carboxyl group or to enhance the solubility of the amino acid in organic solvents. A common method involves reacting the amino acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride. rsc.org For instance, L-phenylalanine (B559525) can be converted to its methyl ester in 97% yield by stirring with thionyl chloride in methanol. rsc.org Microwave-assisted methods have also been developed to accelerate the esterification process. researchgate.net

Amidation involves the reaction of the carboxyl group with an amine to form an amide bond. This reaction typically requires the activation of the carboxylic acid, often using coupling agents similar to those used in peptide synthesis. nih.gov The synthesis of phenylalanine amides is a key step in the development of various biologically active molecules. nih.gov

Formation of Peptide Bonds

The formation of a peptide bond, which is a specific type of amide bond, links this compound to another amino acid or a peptide chain. libretexts.org This reaction is central to peptide synthesis. Due to the bifunctional nature of amino acids, direct coupling is not selective and would lead to a mixture of products. libretexts.org Therefore, the synthesis requires a carefully orchestrated sequence of protection and activation steps. pdx.edu

The amino group of the incoming amino acid and any reactive side chains are protected, while the carboxyl group of the other amino acid is activated. pdx.edu Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are common coupling agents that activate the carboxyl group to facilitate nucleophilic attack by the free amino group of the other residue. libretexts.org Other modern coupling reagents include T3P (n-propanephosphonic acid anhydride) and DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which can help minimize side reactions like racemization, a known risk in peptide synthesis involving phenylalanine derivatives. nih.gov

Reactions at the Bromine Substituents

The two bromine atoms on the phenyl ring of this compound provide handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, greatly expanding its synthetic utility beyond that of a simple amino acid.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a halide on an aromatic ring. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The rate of SNAr reactions is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). masterorganicchemistry.comuzh.ch These EWGs stabilize the negative charge of the intermediate through resonance.

In this compound, the amino acid side chain itself is not a strong electron-withdrawing group. Therefore, SNAr reactions at the bromine positions are generally unfavorable under standard conditions. To facilitate such reactions, modification of the molecule, such as the introduction of EWGs onto the aromatic ring or the use of very strong nucleophiles and harsh reaction conditions, would likely be necessary. pressbooks.pub

Metal-Catalyzed Cross-Coupling Reactions

The bromine substituents are excellent substrates for a wide range of transition metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wiley-vch.de Palladium and nickel are the most common catalysts for these transformations. eie.grnih.gov

Notable cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net It is widely used to form biaryl structures.

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by palladium or nickel. nih.govnih.gov Negishi coupling is known for its high functional group tolerance. A relevant study demonstrated the successful double Negishi coupling of 2,5-dibromo-1,4-dimethoxybenzene with alkylzinc reagents. nih.gov

Heck Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. eie.gr

Sonogashira Coupling: This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, typically using a copper co-catalyst. eie.gr

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine, using a palladium catalyst. eie.gr

These cross-coupling reactions allow for the derivatization of the phenyl ring of this compound, enabling the synthesis of novel amino acids with tailored electronic and steric properties for incorporation into peptides and other complex molecular architectures.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Nucleophile | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Pd(0) + Base | C-C |

| Negishi | Organozinc Reagent | Pd(0) or Ni(0) | C-C |

| Heck | Alkene | Pd(0) + Base | C-C |

| Sonogashira | Terminal Alkyne | Pd(0) + Cu(I) | C-C (alkyne) |

Reductive Debromination Studies

Reductive debromination offers a method to selectively remove one or both bromine atoms from the phenyl ring, yielding either monobrominated or unsubstituted phenylalanine derivatives. This process is valuable for synthesizing isotopically labeled compounds or for producing specific phenylalanine analogs that are otherwise difficult to obtain.

Catalytic hydrogenation is a common method for this transformation. For instance, the deuteration of various brominated l-phenylalanine derivatives, including 2,5-dibromophenylalanine, has been achieved using palladium on carbon (Pd/C) as a catalyst with either deuterium (B1214612) gas (D₂) or sodium borodeuteride (NaBD₄) as the deuterium source. researchgate.net This method allows for the specific labeling of the aromatic ring, which is useful for nuclear magnetic resonance (NMR) studies of proteins. researchgate.net

In a related application, peptides containing 4-benzoyl-2',5'-dibromophenylalanine (Br₂Bpa) have been synthesized and subsequently subjected to palladium-catalyzed tritiodebromination to produce tritiated, photoactivatable peptide analogs. nih.gov While this process allows for the creation of radiolabeled probes, it has been noted that the reaction can lead to side products, including over-reduction of the benzoyl carbonyl group and other non-specific degradation, which can result in low radiochemical yields. nih.gov

Table 1: Examples of Reductive Debromination Conditions

| Starting Material | Reagent/Catalyst | Product | Application | Reference |

| 2,5-dibromo-l-phenylalanine | Pd/C, D₂ or NaBD₄ | Deuterated l-phenylalanine | Isotopic labeling for protein NMR studies | researchgate.net |

| Peptide containing 4-benzoyl-2',5'-dibromophenylalanine | Pd catalyst, Tritium (T₂) | Tritiated, photoactivatable peptide | Photoaffinity labeling | nih.gov |

Reactions at the Aromatic Ring System

The electron-withdrawing nature of the two bromine atoms deactivates the aromatic ring of this compound towards electrophilic attack. However, the ring can still participate in a range of reactions, including further substitution or metal-halogen exchange, opening avenues for complex derivatizations.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iqminia.edu.egleah4sci.commasterorganicchemistry.comrahacollege.co.in In benzene (B151609) derivatives, existing substituents direct incoming electrophiles to specific positions and affect the reaction rate. Halogens, like bromine, are deactivating yet ortho-, para-directing. uomustansiriyah.edu.iq For this compound, the two bromine atoms significantly reduce the ring's nucleophilicity, making further EAS reactions challenging. The available positions for substitution are C3, C4, and C6. The bromine at C2 directs to C3 (ortho) and C6 (ortho), while the bromine at C5 directs to C4 (ortho) and C6 (para). The C6 position is sterically hindered by the alanine (B10760859) side chain. While specific examples of further EAS reactions on this compound are not extensively documented in readily available literature, the principles of EAS suggest that harsh reaction conditions would be necessary to introduce other functional groups like nitro or acyl groups onto the ring. minia.edu.egrahacollege.co.in

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.combaranlab.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. organic-chemistry.orgharvard.edu For this compound, the amino acid moiety itself, particularly a protected amine or carboxylate group, could potentially act as a DMG.

The most acidic protons on the ring are at the C3 and C6 positions, ortho to the bromine atoms. A protected amine (e.g., Boc or Fmoc) or carboxyl group could direct a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the C6 position, which is ortho to both the C5-bromine and the amino acid side chain. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce new substituents with high regioselectivity. This approach bypasses the limitations of traditional EAS reactions on deactivated rings. While the direct application of DoM to this compound is not widely reported, it remains a theoretically viable and potent strategy for its derivatization, drawing from established principles applied to other substituted aromatics. chem-station.comharvard.edu

Advanced Derivatization for Specialized Applications

The functional handles on this compound make it a valuable building block for creating complex biomolecules and chemical probes designed for specific biological investigations.

The site-specific incorporation of unnatural amino acids like this compound into peptides is a key strategy in chemical biology and drug discovery. chemimpex.comchemimpex.com This is typically achieved using solid-phase peptide synthesis (SPPS), where the amino acid, protected with an Fmoc group, is added to a growing peptide chain. chemimpex.commdpi.org The presence of the dibrominated phenyl ring can confer unique properties to the resulting peptide, such as enhanced binding affinity or modified conformational preferences. For example, (S)-3,5-dibromophenylalanine is a known component of CPD-15A5, a negative allosteric modulator for the β₂-adrenergic receptor, highlighting the importance of such derivatives in pharmacologically active molecules. mdpi.comresearchgate.net

The synthesis of peptides containing halogenated phenylalanine derivatives is well-established. mdpi.comresearchgate.net These modified peptides can serve as precursors for further chemical modification or as tools to study peptide-protein interactions. The bromine atoms can be leveraged for cross-coupling reactions or as heavy atoms in structural studies.

This compound and its derivatives are utilized as probes to investigate protein structure and interactions. nih.govplos.org The bromine atoms serve multiple purposes in this context.

Firstly, as heavy atoms, they are valuable in X-ray crystallography for solving the phase problem, which is a critical step in determining a protein's three-dimensional structure. bitesizebio.commdpi.comnih.govsci-hub.se Incorporating an amino acid with two heavy bromine atoms can significantly aid in structure solution.

Secondly, the bromine atoms can act as chemical handles for bioconjugation. nih.govthermofisher.comthermofisher.comsigmaaldrich.com Although less reactive than iodo- or bromo-derivatives on more activated rings, they can participate in transition metal-catalyzed cross-coupling reactions. A more common application involves using the entire brominated amino acid as part of a larger photoactivatable or cross-linking probe. nih.govnih.gov For example, photo-reactive amino acid analogs can be incorporated into proteins, and upon UV activation, they form covalent bonds with nearby interacting proteins, allowing for the mapping of protein-protein interaction sites. nih.govwikipedia.orgthermofisher.com In one specific example, a bifunctional reagent, 2,5-dibromohexanediamide, was used to react with cysteine residues in a protein, demonstrating how the local protein microenvironment can control reactivity to achieve site-selective dual labeling. nih.gov This highlights the utility of dibrominated scaffolds in designing sophisticated probes for chemical biology. nih.gov

Theoretical and Computational Studies of 2,5 Dibromo Dl Phenylalanine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the behavior of 2,5-Dibromo-DL-phenylalanine at a molecular level. These calculations can predict various properties, including the most stable three-dimensional arrangement of atoms, the distribution of electrons within the molecule, and how the molecule interacts with light.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and to explore the potential energy surface of molecules. researchgate.net By finding the minimum energy conformation, DFT can predict the most stable structure of this compound. This process involves calculating the forces on each atom and adjusting their positions until the total energy of the molecule is minimized. The resulting energy landscape provides valuable information about different stable conformations (isomers) and the energy barriers between them. acs.org

The accuracy of DFT calculations depends on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, often providing a good balance between accuracy and computational cost for organic molecules. researchgate.netscience.govexplorationpub.com Basis sets, such as the 6-31G(d,p) or the more extensive cc-pVTZ, define the set of mathematical functions used to describe the atomic orbitals. researchgate.netarxiv.org For instance, studies on similar molecules like L-phenylalanine (B559525) have successfully employed the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization and vibrational frequency calculations. researchgate.net Similarly, the electronic properties of phenylalanine and tyrosine have been investigated using the B3LYP functional paired with the larger 6-311++G(d,p) basis set. researchgate.net The selection of an appropriate functional and basis set is crucial for obtaining reliable theoretical predictions that can be compared with experimental data. explorationpub.comarxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net The HOMO-LUMO gap can also provide insights into the electronic absorption properties of a molecule, as the energy of the gap often corresponds to the lowest energy electronic transition. schrodinger.com For phenylalanine, the HOMO-LUMO energy difference has been calculated to be approximately 0.19851 eV. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. malayajournal.org |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. malayajournal.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and the lowest electronic transition energy. schrodinger.commdpi.com |

Electrostatic Potential and Molecular Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, where a molecule is susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. malayajournal.org Green areas denote neutral or weakly interacting regions.

Analysis of the MEP for a molecule like this compound would reveal the electron-rich and electron-poor regions, providing clues about how it might interact with other molecules or biological targets. For example, in related molecules, the oxygen atoms of the carboxyl group are often identified as regions of negative potential, while the hydrogen atoms of the amino group are areas of positive potential. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Spectroscopic Property Prediction (e.g., UV-Vis, IR, NMR)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its electronic and vibrational characteristics.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to excitations from the HOMO to the LUMO or other low-lying unoccupied orbitals. tandfonline.com

IR Spectroscopy: DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching or bending of bonds. ru.nl This provides a detailed picture of the molecule's vibrational dynamics.

NMR Spectroscopy: Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. koyauniversity.org By calculating the magnetic shielding around each nucleus in the molecule, the chemical shifts for ¹H and ¹³C NMR spectra can be estimated, aiding in the structural elucidation of the compound.

Reactivity and Reaction Mechanism Investigations

Theoretical calculations are instrumental in exploring the reactivity of this compound and elucidating the mechanisms of reactions in which it participates. DFT can be used to model reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. mdpi.com For example, computational studies on related phenylalanine derivatives have been used to investigate their interactions with enzymes and to understand the mechanisms of their biological activity. nih.gov Similarly, the reactivity of brominated compounds in various chemical transformations can be explored, shedding light on how the bromine substituents influence the reaction outcomes. koyauniversity.org Such studies can guide the design of new synthetic routes or help in understanding the role of such molecules in biological systems. rsc.org

Computational Assessment of Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions involving halogenated aromatic compounds. For this compound, these computational methods can map out potential energy surfaces for various transformations, identifying the most energetically favorable reaction pathways.

Detailed mechanistic studies on related systems, such as the activation of carbon-halogen bonds by metal complexes, have been performed using DFT. science.gov These calculations can determine the structures of fleeting transition states and the associated energy barriers for reactions like nucleophilic aromatic substitution, cross-coupling, or further halogenation. For instance, a computational assessment would involve modeling the approach of a reactant, locating the transition state structure, and calculating the activation energy. This process reveals whether a reaction is kinetically feasible and what intermediates may be involved. In the context of enzyme active sites, computational models have been used to explore whether a halogen bond from a halogenated phenylalanine can functionally replace a hydrogen bond, finding that in some cases it cannot, which highlights the unique nature of these interactions. science.govscience.gov

| Parameter | Typical Value / Method | Purpose |

|---|---|---|

| Method | B3LYP, M06-2X, ωB97XD | Specifies the density functional used for the calculation. |

| Basis Set | 6-311++G(d,p), def2-TZVP | Defines the set of mathematical functions used to build molecular orbitals. |

| Solvent Model | PCM, SMD | Accounts for the implicit effects of a solvent on the reaction. |

| Task | Transition State Optimization (e.g., QST3, Berny) | Locates the highest energy point along the minimum energy reaction path. |

| Frequency Analysis | Performed post-optimization | Confirms a structure is a minimum (no imaginary frequencies) or a transition state (one imaginary frequency). |

Prediction of Reactive Sites and Selectivity

The prediction of reactive sites is often achieved by analyzing the molecular electrostatic potential (MEP) and the frontier molecular orbitals (HOMO and LUMO).

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the most negative regions would be expected around the carboxyl group, while the phenyl ring would be rendered less nucleophilic than unsubstituted phenylalanine.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO indicates the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The location of these orbitals on the molecule can predict where reactions will occur. DFT calculations on similar halogenated systems have been used to analyze these properties and predict how halogenation enhances reactivity in various chemical reactions. researchgate.net

Intermolecular Interactions and Condensed Phase Studies

The behavior of this compound in a multi-molecule environment is governed by a complex interplay of non-covalent interactions. Computational studies are essential for dissecting these forces and predicting the structure and dynamics of the condensed phase.

Charge Transfer Complex Analysis

The electron-deficient nature of the dibrominated phenyl ring makes this compound a potential electron acceptor in the formation of charge-transfer (CT) complexes. A CT complex is formed when an electron donor and an electron acceptor associate, resulting in a partial transfer of electronic charge from the donor to the acceptor. This interaction often gives rise to a new, characteristic absorption band in the UV-Vis spectrum.

Theoretical studies using DFT can model these complexes, calculating key properties that are comparable to experimental data.

| Property | Description | Computational Method |

|---|---|---|

| Binding Energy (ΔE) | The energy released upon formation of the complex, indicating its stability. | DFT with dispersion correction (e.g., B3LYP-D3). |

| Charge Transfer (qCT) | The fraction of an electron transferred from the donor to the acceptor. | Natural Bond Orbital (NBO) or Mulliken population analysis. |

| CT Excitation Wavelength (λmax) | The wavelength of the new absorption band corresponding to the CT transition. | Time-Dependent DFT (TD-DFT). |

| Intermolecular Distance | The equilibrium distance between the donor and acceptor molecules in the complex. | Geometry optimization via DFT. |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its behavior in solution, revealing how solvent molecules arrange around the solute and how the molecule's conformation changes.

The introduction of two large, hydrophobic bromine atoms onto the phenyl ring is expected to have a significant impact on both solvation and conformational preference compared to native phenylalanine. MD simulations can quantify these effects by:

Calculating the Radial Distribution Function (RDF): This describes how the density of solvent (e.g., water) molecules varies as a function of distance from specific atoms on the solute, revealing the structure of the solvation shell.

Analyzing Conformational Ensembles: By tracking the dihedral angles of the amino acid's side chain over the course of a simulation, one can identify the most stable or populated conformations and the energy barriers between them. The bulky bromine atoms may sterically restrict the rotational freedom of the side chain.

Simulations of related halogenated molecules in peptides have shown that these residues can be used to modulate conformation and folding through specific interactions like halogen bonds. researchgate.netresearchgate.net

Crystal Structure Prediction and Intermolecular Forces

Understanding the solid-state structure of this compound is crucial for materials science and pharmaceutical applications. Crystal Structure Prediction (CSP) methods use computational algorithms to generate and rank possible crystal packings based on their lattice energy, aiming to identify the most stable polymorph. These calculations rely on accurate force fields that can model the diverse intermolecular forces at play.

In the solid state of this compound, several key interactions are expected to dictate the crystal packing:

Hydrogen Bonds: Strong hydrogen bonds will form between the amino and carboxylate groups of adjacent molecules (N-H···O), creating the characteristic zwitterionic networks seen in amino acid crystals.

Halogen Bonds (C-Br···O/N): A key interaction for this molecule is the halogen bond. The bromine atom has a region of positive electrostatic potential (a "σ-hole") along the C-Br bond axis, which can interact favorably with an electron-rich atom like a carbonyl oxygen from a neighboring molecule. researchgate.net This is a highly directional and specific interaction that plays a major role in the crystal engineering of halogenated compounds. science.govresearchgate.net

Computational analysis of crystal structures of similar halogenated amino acids helps to understand the competition and synergy between these different forces in determining the final solid-state architecture. researchgate.net

| Interaction Type | Atoms Involved | Typical Energy (kJ/mol) | Geometric Characteristic |

|---|---|---|---|

| Hydrogen Bond | N-H···O=C | 15 - 40 | Highly directional, short distance (~1.8-2.2 Å for H···O). |

| Halogen Bond | C-Br···O/N | 5 - 25 | Highly directional (C-Br···Y angle ≈ 180°). researchgate.net |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 0 - 10 | Parallel or offset stacking of aromatic rings. |

| Van der Waals | All atoms | Variable, weak | Non-directional, based on induced dipoles. |

Applications of 2,5 Dibromo Dl Phenylalanine in Advanced Chemical Synthesis

Synthesis of Complex Organic Molecules

The dibrominated phenyl ring of 2,5-Dibromo-DL-phenylalanine serves as a versatile and reactive scaffold. The carbon-bromine bonds can participate in a variety of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of new functional groups and the construction of intricate molecular architectures. This reactivity makes it a key starting material for synthesizing complex organic structures that would be challenging to produce through other methods.

Building Blocks for Modified Amino Acid Derivatives

This compound is an important building block for creating novel, non-proteinogenic amino acid derivatives. The bromine substituent enhances the compound's reactivity, enabling chemists to introduce diverse functional groups into peptide chains. chemimpex.com This process is crucial in medicinal chemistry and drug development, where modified amino acids are incorporated into peptides to enhance their stability, binding affinity, and biological activity. chemimpex.comchemimpex.com

The synthesis of D-phenylalanine derivatives, in particular, is an area of active research, as these non-natural amino acids can confer resistance to enzymatic degradation when incorporated into peptide-based drugs. nih.govresearchgate.net Enzymatic and chemoenzymatic methods have been developed to produce various substituted D-phenylalanines with high purity. mdpi.comacs.org The dibromo-functionality of this compound provides two reactive sites, allowing for sequential or simultaneous modifications to generate a library of derivatives with unique properties for applications in material science and pharmaceutical development.

Table 1: Selected Applications of Phenylalanine Derivatives in Synthesis

| Derivative Type | Synthetic Application | Research Focus | Relevant Citations |

|---|---|---|---|

| Bromo-phenylalanine | Building block for peptide synthesis | Enhancing reactivity for further modification | chemimpex.comsigmaaldrich.com |

| Fluoro-phenylalanine | Creation of therapeutic agents and enzyme inhibitors | Improving biophysical and chemical properties | beilstein-journals.orgnih.gov |

Precursors for Heterocyclic Compound Synthesis (e.g., Quinoline (B57606) Derivatives)

Halogenated aromatic compounds are fundamental precursors in the synthesis of heterocyclic systems. The bromine atoms in this compound can function as leaving groups or as participants in cyclization reactions, making it a potential starting material for various heterocycles. rdd.edu.iq For instance, di-halogenated compounds like mucochloric acid are used as synthons for preparing substituted pyridazinones, demonstrating a clear pathway from a halogenated precursor to a heterocyclic ring. researchgate.net

While direct synthesis of quinolines from this compound is not extensively documented, the principles of heterocyclic chemistry suggest its utility. The synthesis of important intermediates like 2,5-dibromopyridine (B19318) highlights the value of such scaffolds. google.com The amino acid backbone, coupled with the reactive phenyl ring, could be leveraged in intramolecular cyclization reactions, potentially mediated by transition metals, to form fused heterocyclic structures like quinoline derivatives. These heterocyclic moieties are prevalent in pharmaceuticals and agrochemicals. rdd.edu.iq

Scaffold Building in Macrocyclization Strategies

Macrocyclization is a critical strategy for transforming linear peptides into conformationally constrained cyclic structures, which often exhibit improved metabolic stability and receptor binding affinity. researchgate.net this compound is a compelling scaffold for such strategies. The two bromine atoms provide anchor points for intramolecular "stapling" reactions, where a linker connects different parts of the peptide chain.

This approach is analogous to the use of linkers like α,α'-dibromo-m-xylene, which crosslinks two cysteine residues to stabilize α-helical conformations in peptides. rhhz.netnih.gov Similarly, 1,3-dibromomethyl-benzene has been used to cyclize peptides by linking two flanking cysteines. rochester.edu By incorporating this compound into a peptide sequence, the two bromine atoms on the same amino acid residue can react with nucleophilic side chains (e.g., from cysteine or lysine) within the peptide to form a rigid, bicyclic-like macrostructure. Such strategies, which include nucleophilic aromatic substitution and metal-catalyzed methods, are at the forefront of developing novel peptide-based therapeutics. whiterose.ac.uk

Development of Chemical Probes and Biochemical Modulators

Beyond its role in structural synthesis, this compound is instrumental in creating tools for biochemical research. Its unique structure allows for the design of molecules that can probe and modulate biological systems, such as enzymes and receptors.

Incorporation into Biologically Active Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. nih.govmdpi.com Incorporating unnatural amino acids like this compound into a biologically active scaffold is a powerful technique for SAR analysis. rochester.edu The bromine atoms serve as probes to explore the steric and electronic requirements of a protein's binding pocket.

By replacing a standard phenylalanine or another aromatic residue with its 2,5-dibromo counterpart, researchers can assess the impact of halogen bonding, increased size, and altered electronic distribution on the molecule's affinity and efficacy. iomcworld.com For example, studies on halogenated L-phenylalanine (B559525) derivatives have shown they can act as potent modulators of glutamatergic receptors, providing insight into the receptor's active site. nih.gov This systematic modification allows for the fine-tuning of lead compounds to optimize their pharmacological profiles.

Design of Enzyme Substrates or Inhibitor Scaffolds for Biochemical Research

The structural similarity of this compound to the natural amino acid phenylalanine makes it an excellent candidate for designing enzyme inhibitors. Many enzymes that recognize and process phenylalanine can be targeted by its modified analogs. For instance, D-phenylalanine is known to inhibit enkephalinase, and other derivatives can inhibit enzymes like tryptophan hydroxylase. nih.govwikipedia.org

The dibrominated phenyl ring can interact differently with an enzyme's active site compared to the unsubstituted ring. The bromine atoms can form halogen bonds with protein residues, potentially leading to tight and specific binding. This makes this compound a valuable scaffold for developing competitive inhibitors or allosteric modulators. scbt.com For example, 3,5-Dibromo-L-phenylalanine has been identified as a polyvalent modulator of glutamatergic synaptic transmission, demonstrating the potential of such compounds to serve as sophisticated biochemical research tools with therapeutic potential. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 2-bromo-D-phenylalanine | |

| 4-bromo-D-phenylalanine | |

| 2,5-dihydro-L-phenylalanine | |

| 3,5-Dibromo-L-phenylalanine | |

| p-Bromo-DL-phenylalanine | |

| 2,5-dibromohexanediamide | |

| α,α'-dibromo-m-xylene | |

| 1,3-dibromomethyl-benzene | |

| 2,5-dibromopyridine | |

| Cysteine | |

| Lysine | |

| Mucochloric acid | |

| Phenylalanine | |

| Quinoline | |

| Tyrosine |

Analogues for Receptor Binding Studies

Scientific literature detailing the specific use of this compound in creating analogues for receptor binding studies is limited. However, extensive research into the closely related isomer, 3,5-Dibromo-L-phenylalanine , provides significant insight into how dibrominated phenylalanines function as modulators of crucial neurological receptors.

This halogenated derivative of L-phenylalanine has been identified as a polyvalent modulator of glutamatergic synaptic transmission. nih.gov Studies conducted on rat cerebrocortical cultured neurons have demonstrated that 3,5-Dibromo-L-phenylalanine interacts with multiple glutamate (B1630785) receptors, which are vital for fast excitatory neurotransmission in the central nervous system. nih.govwikipedia.org

Specifically, 3,5-Dibromo-L-phenylalanine acts as:

A weak partial agonist at the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org It binds to the glycine (B1666218) recognition site of the receptor. wikipedia.org

An antagonist that blocks α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. nih.gov

This dual action—enhancing the function of NMDA receptors while simultaneously reducing glutamate release and blocking AMPA/kainate receptors—positions such compounds as a novel class of potential therapeutics for neuropsychiatric and neurological disorders. nih.govwikipedia.org Research has shown that it can depress both the amplitude and frequency of AMPA/kainate miniature excitatory postsynaptic currents (mEPSCs). nih.gov The unique ability of the dibromo--analogue to modulate these key receptors highlights the importance of halogenation in designing sophisticated molecules for targeted receptor binding studies.

| Compound | Receptor Target | Activity Type | Potency / Efficacy | Citation |

| 3,5-Dibromo-L-phenylalanine | NMDA Receptor | Partial Agonist | EC₅₀: 331.6 ± 78.6 µM Efficacy: 30.5 ± 4.7% (vs. NMDA) | nih.gov |

| AMPA/Kainate Receptors | Antagonist | IC₅₀: 29.4 ± 4.3 µM (for mEPSC frequency) | nih.gov |

Table 1: Receptor binding and activity data for 3,5-Dibromo-L-phenylalanine.

Furthermore, other brominated phenylalanine isomers, such as 2-Bromo-D-phenylalanine , are utilized as building blocks in pharmaceutical development, particularly for drugs targeting neurological disorders and in protein engineering. chemimpex.com The distinctive bromine substitution provides enhanced reactivity, allowing for more targeted interactions in biochemical assays. chemimpex.com

Materials Science Applications

The incorporation of functionalized amino acids into polymers and other materials is a strategy to create advanced materials with unique properties. The rigid, aromatic structure of phenylalanine, combined with the reactive potential of bromine atoms, suggests that this compound could be a valuable component in this field.

Precursors for Polymer and Oligomer Synthesis

There is currently limited published research specifically documenting the use of this compound as a direct precursor for the synthesis of polymers and oligomers. However, the foundational chemistry of using phenylalanine derivatives in polymer science is established. For instance, molecularly imprinted polymers (MIPs) have been synthesized to selectively bind L-phenylalanine, demonstrating the interaction between phenylalanine and a polymer matrix. nih.gov This work involved polymerizing methacrylic acid in the presence of L-phenylalanine to create specific binding cavities. nih.gov

While not a direct polymerization of a phenylalanine derivative, this research underscores the compatibility of the phenylalanine structure within polymer systems. The bromine atoms on this compound could theoretically serve as reactive sites for cross-linking or as points for further functionalization in advanced polymer architectures, though specific examples remain an area for future research.

Components in Optoelectronic Materials Development

The application of this compound as a component in optoelectronic materials is not documented in available scientific literature. The development of materials for optoelectronics often involves molecules with specific electronic and photophysical properties, such as extended π-conjugated systems found in certain aromatic and heterocyclic compounds. While halogenated aromatic compounds are used in this field, there is no current evidence to suggest that this specific amino acid derivative has been explored for such purposes.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The production of enantiomerically pure forms of 2,5-Dibromo-DL-phenylalanine is a critical area for future research, as the biological activity of chiral molecules is often stereospecific. While methods for the synthesis of halogenated amino acids exist, the development of novel, efficient, and highly stereoselective routes for the 2,5-dibromo derivative is a key objective.

Future research will likely focus on enzymatic and asymmetric catalytic approaches. Enzymatic kinetic resolution, for instance, has proven effective for the separation of racemic mixtures of other halogenated phenylalanine derivatives. researchgate.netrsc.orgnih.gov This technique utilizes enzymes that preferentially act on one enantiomer, allowing for the isolation of the other. Dynamic kinetic resolution (DKR) is a particularly attractive strategy as it can theoretically convert the entire racemic mixture into a single desired enantiomer, and its application to halogenated phenylalanine precursors is an active area of investigation. researchgate.netnih.gov

Asymmetric synthesis using chiral catalysts presents another powerful avenue. sioc-journal.cnmdpi.commdpi.com Phase-transfer catalysis with chiral catalysts, such as cinchona alkaloid derivatives, has been successfully employed for the asymmetric synthesis of other substituted phenylalanine derivatives and could be adapted for 2,5-dibromobenzyl bromide. sioc-journal.cn Similarly, asymmetric hydrogenation of a suitable prochiral precursor using chiral rhodium or other transition metal complexes is a promising strategy that has been applied to related compounds. sioc-journal.cnmdpi.com

A comparative overview of potential stereoselective methods is presented in Table 1.

Table 1: Potential Stereoselective Synthetic Methodologies for 2,5-Dibromophenylalanine

| Methodology | Description | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Utilizes enzymes to selectively react with one enantiomer of the racemate. | High enantioselectivity, mild reaction conditions. | Screening for suitable enzymes, optimization of reaction conditions. |

| Dynamic Kinetic Resolution (DKR) | Combines enzymatic resolution with in situ racemization of the unwanted enantiomer. | High theoretical yield (up to 100%). | Development of compatible racemization and resolution catalysts. |

| Asymmetric Phase-Transfer Catalysis | Employs a chiral catalyst to direct the stereoselective alkylation of a glycine (B1666218) derivative. | High enantioselectivity, operational simplicity. | Design and synthesis of efficient chiral catalysts for the specific substrate. |

| Asymmetric Hydrogenation | Uses a chiral metal catalyst to hydrogenate a prochiral enamine or acrylic acid derivative. | High enantioselectivity, potential for large-scale synthesis. | Development of highly active and selective chiral ligands and catalysts. |

Exploration of New Derivatization Reactions and Functionalization Pathways

The two bromine atoms on the phenyl ring of this compound serve as valuable handles for a wide range of derivatization reactions, enabling the creation of a diverse library of novel compounds. Future research will undoubtedly focus on leveraging these bromine atoms for various cross-coupling reactions and other functionalization strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comacademie-sciences.frnih.gov These reactions would allow for the introduction of a wide variety of substituents at the 2- and 5-positions of the phenyl ring, including aryl, vinyl, and alkynyl groups. nih.govacademie-sciences.fr The ability to selectively functionalize one bromine atom over the other would further enhance the synthetic utility of this compound. This selective functionalization could potentially be achieved by carefully controlling reaction conditions or by exploiting subtle differences in the reactivity of the two C-Br bonds.

Furthermore, the development of methods for the late-stage functionalization of peptides containing 2,5-dibromophenylalanine is a significant area of interest. nih.govmdpi.com This would allow for the modification of peptides after their synthesis, providing a rapid route to a variety of analogs with potentially altered biological activities. nih.gov Other emerging functionalization techniques, such as photoredox and nickel dual catalysis for C(sp3)-H bond functionalization, could also be explored for modifying the amino acid backbone or the side chain. sioc-journal.cnchemrxiv.org

Examples of potential derivatization reactions are shown in Table 2.

Table 2: Potential Derivatization Reactions for 2,5-Dibromophenylalanine

| Reaction Type | Reagents | Potential Products | Research Focus |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | Biaryl-substituted phenylalanines | Optimization for high yields and selectivity, sequential couplings. |

| Heck Coupling | Alkenes, Pd catalyst | Styrenyl-substituted phenylalanines | Control of stereochemistry of the double bond. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Alkynyl-substituted phenylalanines | Application in click chemistry and material synthesis. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | Amino-substituted phenylalanines | Introduction of diverse nitrogen-containing functionalities. |

| Cyanation | Cyanide source, catalyst | Cyano-substituted phenylalanines | Precursors for carboxylic acids, amides, and other nitrogen heterocycles. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, advanced computational modeling will be instrumental in several key areas.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distributions. acs.org This information is crucial for understanding its reactivity in the aforementioned derivatization reactions. For instance, DFT can help predict the relative reactivity of the two bromine atoms, aiding in the design of strategies for selective functionalization. nih.gov

Molecular dynamics (MD) simulations can provide insights into the conformational preferences of this compound and its derivatives, particularly when incorporated into peptides or other biomolecules. encyclopedia.pub Understanding the conformational landscape is essential for predicting how this unnatural amino acid will influence the structure and function of peptides. Furthermore, computational methods can be used to study non-covalent interactions, such as halogen bonding, which may play a significant role in the self-assembly and molecular recognition properties of this compound. nih.gov

Predictive models for synthetic outcomes, including reaction yields and stereoselectivity, are also an emerging area of research. By combining quantum mechanical calculations with machine learning algorithms, it may become possible to predict the optimal conditions for the synthesis and derivatization of this compound, thereby accelerating the discovery of new molecules with desired properties.

Integration into Supramolecular Chemistry and Nanotechnology

The unique structural features of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. The phenyl ring can participate in π-π stacking interactions, while the bromine atoms can engage in halogen bonding, a directional non-covalent interaction that is increasingly being used to control the self-assembly of molecules. nih.govpolimi.it

Future research will likely explore the self-assembly of this compound and its derivatives into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.netbohrium.com The ability to tune the self-assembly process by modifying the substitution pattern on the phenyl ring opens up possibilities for creating new materials with tailored properties for applications in drug delivery, tissue engineering, and nanoelectronics.

Moreover, this compound can serve as a functionalized linker for the construction of metal-organic frameworks (MOFs). berkeley.edunih.govresearchgate.netnih.gov MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. The bromine atoms on the linker can be used as sites for post-synthetic modification, allowing for the introduction of additional functionalities within the pores of the MOF. nih.gov The use of chiral, enantiopure 2,5-dibromophenylalanine as a linker could lead to the formation of chiral MOFs, which are of great interest for enantioselective separations and catalysis.

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound will undoubtedly be guided by the need for more sustainable and environmentally friendly processes.

This includes the development of synthetic routes that utilize renewable starting materials, minimize the use of hazardous reagents and solvents, and reduce energy consumption. rsc.orgacs.orgutoronto.caesf.edu Biocatalytic methods, such as the enzymatic resolutions and derivatizations mentioned earlier, are inherently "green" as they are typically performed in water under mild conditions. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dibromo-DL-phenylalanine, and how can reaction conditions be optimized for higher purity?

- Methodological Answer : The synthesis typically involves bromination of DL-phenylalanine using bromine or brominating agents under controlled acidic conditions. Optimization includes monitoring reaction temperature (to avoid side reactions like over-bromination) and purification via recrystallization or preparative HPLC. Predicted physicochemical properties (e.g., density: 1.902±0.06 g/cm³, boiling point: 419.8±45.0°C) can guide solvent selection and crystallization protocols . Purity verification requires analytical techniques such as NMR and mass spectrometry (see advanced questions).

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies bromine-induced deshielding effects on aromatic protons and confirms substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₉Br₂NO₂; 322.98 g/mol) and isotopic patterns for bromine .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) assesses purity and resolves potential isomers or byproducts.

Q. How do solubility and stability profiles impact experimental design for this compound?

- Methodological Answer : Solubility in polar solvents (e.g., dilute HCl, formic acid) suggests aqueous compatibility for biochemical assays, while insolubility in organic solvents like chloroform necessitates solvent screening for reaction setups. Stability studies under varying pH and temperature conditions are critical due to air sensitivity and potential decomposition (observed in analogues like 3,4-Dihydroxy-DL-phenylalanine, which decomposes at 290°C) .

Advanced Research Questions

Q. How do the 2- and 5-bromo substituents influence enzymatic interactions, such as with phenylalanine ammonia-lyase (PAL)?

- Methodological Answer : Bromine’s electron-withdrawing effects may alter substrate binding in PAL’s active site. Competitive inhibition assays can quantify affinity changes compared to unmodified phenylalanine. Isotopically labeled analogues (e.g., deuterated derivatives, as in DL-Phenylalanine-2-d1 ) enable mechanistic studies via kinetic isotope effect (KIE) analysis. Computational docking models further predict steric and electronic impacts .

Q. What strategies resolve contradictions in spectral data between synthetic batches (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- Impurity Profiling : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers.

- X-ray Crystallography : Resolve ambiguous substitution patterns by comparing experimental crystal structures with predicted density values (1.902 g/cm³ ).

- Batch Comparison : Statistical analysis (e.g., PCA) of HPLC retention times and MS/MS fragmentation patterns identifies batch-specific impurities.

Q. How can researchers design experiments to investigate the role of bromine in modulating oxidative stability or radical scavenging activity?

- Methodological Answer :

- Radical Scavenging Assays : Compare this compound with non-brominated analogues in DPPH or ABTS assays.

- Oxidative Stability Tests : Monitor degradation under H₂O₂ or UV exposure via LC-MS, correlating bromine’s electronegativity with resistance to oxidation.

- Computational Studies : DFT calculations quantify bond dissociation energies (BDEs) of C-Br bonds to predict reactivity .

Q. What are the challenges in reconciling predicted physicochemical properties (e.g., boiling point) with experimental observations?

- Methodological Answer : Predicted properties (e.g., boiling point: 419.8±45.0°C ) may vary due to intermolecular interactions (e.g., hydrogen bonding). Experimental validation using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) accounts for decomposition pathways. Discrepancies highlight the need for context-specific property databases.

Methodological Notes

- Data Contradictions : Address inconsistencies (e.g., solubility vs. predicted logP) by cross-referencing experimental conditions with literature analogs (e.g., 4-Nitro-DL-phenylalanine’s research-use disclaimers ).

- Safety and Compliance : Follow SDS guidelines for handling air-sensitive and brominated compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.